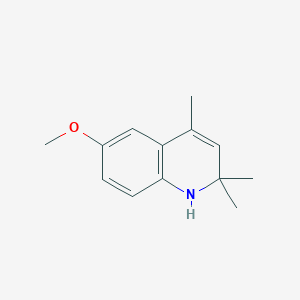

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Vue d'ensemble

Description

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C13H17NO. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be synthesized through the condensation of aniline with acetone in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs metal-modified catalysts such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3. These catalysts enhance the efficiency of the reaction and improve the yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form dihydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis .

Applications De Recherche Scientifique

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antibacterial and antimalarial properties.

Medicine: It is investigated for its potential use in drug development, particularly for its antioxidant properties.

Industry: It is used as an intermediate in the production of rubber antioxidants and other industrial chemicals

Mécanisme D'action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and protecting cells from oxidative damage. The compound’s structure allows it to interact with free radicals, neutralizing them and preventing cellular damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar in structure but with an ethoxy group instead of a methoxy group.

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar but with the methoxy group at a different position on the quinoline ring.

Uniqueness

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as its use as an intermediate in the synthesis of specialized chemicals and its potential biological activities .

Activité Biologique

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (C₁₃H₁₇NO) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

Antioxidant Properties

This compound exhibits potent antioxidant activity. Its mechanism involves the inhibition of lipid peroxidation and protection against oxidative stress. This capability is crucial for cellular protection against damage caused by free radicals. The compound has been shown to enhance the function of the antioxidant system in various models of oxidative stress-induced damage .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has demonstrated efficacy against a range of bacterial strains and has been explored for its potential as an antibacterial agent.

Hepatoprotective Effects

A study focused on the hepatoprotective effects of this compound revealed its ability to mitigate liver injury induced by acetaminophen in animal models. The compound reduced oxidative stress markers and inflammatory cytokines while normalizing liver function tests . This suggests its potential application in treating liver diseases.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Mechanism : The compound acts by scavenging free radicals and preventing oxidative damage to cellular components.

- Inhibition of Apoptosis : It modulates apoptotic pathways by decreasing the activity of caspases involved in cell death processes .

- Regulation of Inflammatory Responses : By downregulating pro-inflammatory cytokines and NF-κB pathways, it helps in reducing inflammation associated with various diseases .

Study on Liver Injury

In a controlled study involving rats with acetaminophen-induced liver damage:

- Groups : Rats were divided into control and treatment groups receiving varying doses of this compound.

- Findings : The treatment group exhibited significantly lower levels of liver enzymes (ALT and AST), indicating reduced liver injury. Histopathological examination showed less necrosis and inflammation compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₇NO | Methoxy group enhances reactivity | Antioxidant, antimicrobial |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | C₁₂H₁₅NO | Hydroxyl group present | Hepatoprotective |

| 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | C₁₂H₁₅NO | Different substitution pattern | Antioxidant |

Propriétés

IUPAC Name |

6-methoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQICGCZZOQMMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.